molecular formula C18H18Cl2N2O2 B2663900 (E)-2-(2,4-dichlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide CAS No. 325996-26-7

(E)-2-(2,4-dichlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide

Cat. No.: B2663900
CAS No.: 325996-26-7
M. Wt: 365.25
InChI Key: OUQOYCLNCDGOKE-UFFVCSGVSA-N
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Description

This compound belongs to the class of diacylhydrazine derivatives incorporating a 2,4-dichlorophenoxy pharmacophore, a structural motif known for conferring antifungal and herbicidal properties . Its synthesis typically involves the condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 4-isopropylbenzaldehyde under optimized reaction conditions, often employing microwave irradiation to enhance reaction efficiency . The E-configuration of the hydrazone bond is critical for maintaining biological activity, as stereoelectronic effects influence receptor interactions .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-12(2)14-5-3-13(4-6-14)10-21-22-18(23)11-24-17-8-7-15(19)9-16(17)20/h3-10,12H,11H2,1-2H3,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQOYCLNCDGOKE-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dichlorophenoxy)-N’-(4-isopropylbenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-isopropylbenzaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-dichlorophenoxy)-N’-(4-isopropylbenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2,4-dichlorophenoxy)-N’-(4-isopropylbenzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

Medicine

In the field of medicine, (E)-2-(2,4-dichlorophenoxy)-N’-(4-isopropylbenzylidene)acetohydrazide is being explored for its potential therapeutic applications. It is being studied for its anti-inflammatory and anticancer properties.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dichlorophenoxy)-N’-(4-isopropylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs share the 2,4-dichlorophenoxy-acetohydrazide backbone but differ in substituents on the benzylidene moiety. Table 1 highlights critical properties:

Compound Name (ID) Molecular Formula Melting Point (°C) Yield (%) Key Substituent
Target Compound C₁₉H₁₈Cl₂N₂O₃* Not Reported Not Given 4-Isopropylbenzylidene
4v (N'-Nicotinohydrazide derivative) C₁₄H₁₁Cl₂N₃O₃ 197–199 88 Nicotinoyl
4w (N'-Isonicotinohydrazide) C₁₄H₁₁Cl₂N₃O₃ 103–105 92 Iso-nicotinoyl
4x (Dichlorophenoxy-acetyl) C₁₆H₁₂Cl₄N₂O₄ 214–216 92 2,4-Dichlorophenoxy-acetyl
4s (Dichlorophenoxy-acetyl analog) C₁₆H₁₂Cl₄N₂O₄ Not Reported Not Given 2,4-Dichlorophenoxy-acetyl
Compound 4r () C₁₆H₁₂Cl₄N₂O₄ 214–216 92 2,4-Dichlorophenoxy-acetyl

*Molecular formula inferred from substituent analysis.

The 4-isopropyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., pyridinyl in 4v/4w or additional dichlorophenoxy groups in 4x/4s).

Antifungal Activity

Compounds 4x and 4s, featuring dual 2,4-dichlorophenoxy groups, exhibit enhanced antifungal activity against Botrytis cinerea and Rhizoctonia solani due to increased halogen content, which strengthens hydrophobic interactions with fungal enzyme targets . The target compound’s 4-isopropyl group may similarly enhance binding to hydrophobic pockets in fungal proteins, though direct assays are needed for confirmation .

Enzyme Inhibition

While the target compound’s enzyme inhibition data are unavailable, structurally related hydrazides show divergent activities:

  • α-Glucosidase Inhibition : Oxadiazole derivatives (e.g., compound 25 in ) exhibit IC₅₀ values as low as 3.23 µM, outperforming acarbose (IC₅₀ = 378 µM) .
  • Anticholinesterase Activity : Piperazine-containing hydrazides (e.g., compound 3c in ) inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to galantamine, suggesting structural flexibility for targeting neurological enzymes .

These findings underscore how minor structural modifications redirect bioactivity toward specific targets.

3D-QSAR and Conformational Insights

3D-QSAR models (CoMFA) from reveal that electron-withdrawing groups (e.g., Cl) at the 2,4-positions of the phenoxy ring enhance herbicidal activity against Digitaria sanguinalis by stabilizing charge-transfer interactions . The target compound’s isopropyl group, though electron-donating, may compensate by inducing favorable steric effects in hydrophobic binding pockets. Crystal structure analyses () show that analogs like 4x adopt a trans-conformation with a 77.8° twist angle between the dichlorophenoxy ring and the hydrazide group, optimizing spatial alignment with target receptors .

Biological Activity

(E)-2-(2,4-dichlorophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article focuses on its biological activity, including antitumor, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C17H18Cl2N4O2
  • Molecular Weight: 367.26 g/mol

Structure-Activity Relationship (SAR)

The presence of the dichlorophenoxy moiety is significant as it is known to enhance biological activity. The hydrazide functional group also contributes to the compound's reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of hydrazide derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL . The mechanism of action is believed to involve the disruption of cellular functions through apoptosis induction.

Case Study:
In a comparative study, this compound was tested against human breast cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to control groups.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that similar hydrazides have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Hydrazides

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of this compound, revealing significant scavenging activity comparable to standard antioxidants .

Research Findings:
In vitro studies showed that the compound effectively reduced DPPH radicals, indicating its potential as an antioxidant agent.

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